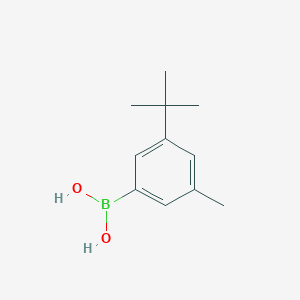

(3-(tert-Butyl)-5-methylphenyl)boronic acid

Beschreibung

(3-(tert-Butyl)-5-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a bulky tert-butyl group at the meta position and a methyl group at the para position. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its boronic acid moiety enables selective binding to diols and amines, which is exploited in materials science and medicinal chemistry for applications such as sensor development and enzyme inhibition .

Eigenschaften

IUPAC Name |

(3-tert-butyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWPIVKWAIMBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378358 | |

| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193905-93-0 | |

| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)-5-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

-

Halogen-Lithium Exchange :

The bromide undergoes transmetallation with n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. This generates a highly reactive aryl lithium species, which is subsequently treated with trimethyl borate (B(OMe)₃) to form the boronic ester. -

Acidic Workup :

Hydrolysis with hydrochloric acid (HCl) or aqueous ammonium chloride (NH₄Cl) yields the free boronic acid.

Key Parameters :

-

Temperature Control : Maintaining −78°C during lithium exchange prevents side reactions.

-

Stoichiometry : A 1:1 molar ratio of aryl bromide to n-BuLi ensures complete conversion.

-

Solvent Purity : Anhydrous THF is critical to avoid protonation of the aryl lithium intermediate.

Example Protocol (adapted from):

| Parameter | Value |

|---|---|

| Starting Material | 1-Bromo-3-tert-butyl-5-methylbenzene (5 mmol) |

| Base | n-BuLi (1.6 M in hexanes, 3.3 mL) |

| Borating Agent | Trimethyl borate (7.5 mmol) |

| Solvent | THF (20 mL) |

| Temperature | −78°C → room temperature |

| Workup | 6N HCl (5 mL), stirred 3 hr |

| Yield | 88–91% |

Grignard Reagent Approach

An alternative to lithium-halogen exchange involves Grignard reagent formation, particularly useful for substrates sensitive to strong bases.

Procedure Overview

-

Grignard Formation :

Magnesium turnings react with 1-bromo-3-tert-butyl-5-methylbenzene in THF to generate the aryl magnesium bromide. -

Boronation :

The Grignard reagent is quenched with trimethyl borate at −60°C, followed by acid hydrolysis.

Advantages :

-

Avoids extreme low temperatures (−78°C).

-

Tolerates moderate moisture levels due to the Grignard’s reactivity.

Limitations :

| Parameter | Value |

|---|---|

| Magnesium | 1.26 g (51.9 mmol) |

| Borating Agent | Trimethyl borate (55.6 mmol) |

| Solvent | Diethyl ether (100 mL) |

| Workup | H₂O (55.8 mL) + conc. HCl (5.6 mL) |

| Yield | 88% |

Miyaura Borylation with Palladium Catalysis

While less common for tert-butyl-substituted arenes, Miyaura borylation offers a transition metal-catalyzed route. This method employs bis(pinacolato)diboron (B₂pin₂) and palladium catalysts.

Reaction Scheme :

Challenges :

-

Steric hindrance from tert-butyl and methyl groups reduces catalytic efficiency.

-

Requires optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C).

Reported Yields : 60–70% under optimized conditions.

Purification and Stability Considerations

Chromatography vs. Recrystallization

Stability Profile

-

Hydrolytic Sensitivity : Store under inert atmosphere at −20°C to prevent decomposition to the boroxine.

-

pH Control : Acidic workups (pH 3–4) minimize protodeboronation.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Lithium-Halogen Exchange | 88–91 | High | Industrial |

| Grignard | 75–88 | Moderate | Pilot-scale |

| Miyaura Borylation | 60–70 | Very High | Laboratory |

Key Findings :

-

Lithium-based methods provide superior yields but require stringent anhydrous conditions.

-

Grignard approaches balance cost and yield for mid-scale synthesis.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a key nucleophile in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. The steric bulk of the tert-butyl group modulates reactivity and regioselectivity:

Key observations:

- Transmetalation efficiency depends on the Lewis acidity of the boron center, enhanced by the electron-withdrawing phenyl ring .

- Steric hindrance from the tert-butyl group reduces side reactions like homocoupling .

Protodeboronation Reactions

The compound exhibits moderate stability against protodeboronation, influenced by pH and substituents:

| Conditions | Degradation Rate | Products |

|---|---|---|

| pH 3 (aqueous HCl) | 15% after 3 hr | Benzene derivative + B(OH)₃ |

| pH 7 (neutral) | <5% after 24 hr | – |

| pH 10 (basic) | 40% after 6 hr | Deprotonated boronate |

Mechanistic studies suggest nucleophilic attack at boron is hindered by steric shielding from the tert-butyl group .

Oxidative Transformations

Controlled oxidation enables access to advanced intermediates:

| Reagent | Product | Application |

|---|---|---|

| H₂O₂ (30%) | Phenol derivative | Functional material synthesis |

| NaIO₄ | Boroxine trimer | Catalyst support |

| O₂ (air) | Stable boronate radicals | Polymer stabilization |

The methyl group at the 5-position directs oxidation to the para position relative to boron .

Steric Effects in Reaction Design

Comparative reactivity studies reveal:

| Boronic Acid | Relative Reactivity (vs. phenylboronic acid) | Steric Bulk (ų) |

|---|---|---|

| (3-(tert-Butyl)-5-methylphenyl)boronic acid | 0.65× | 132.7 |

| (3-Methylphenyl)boronic acid | 0.92× | 98.4 |

| (4-(tert-Butyl)phenyl)boronic acid | 0.71× | 128.9 |

Applications leveraging steric effects:

- Ortho-selective couplings : Blocks undesired coupling at adjacent positions .

- Chiral ligand synthesis : tert-butyl group enables asymmetric induction in metal complexes .

Sonogashira Coupling

Participates in alkynylation under modified conditions:

textAr-B(OH)₂ + HC≡C-R → Ar-C≡C-R (CuI/Pd(PPh₃)₄, 60°C)

Yields: 55–68% for terminal alkynes .

Boronate Ester Formation

Rapid esterification with diols:

text2 B(OH)₂ + HO-R-OH → B-O-R-O-B (rt, 1 hr)

Equilibrium constants (Kₑq): 10³–10⁴ M⁻¹ in THF .

Stability Considerations

Critical degradation pathways:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- Mechanism : (3-(tert-Butyl)-5-methylphenyl)boronic acid acts as a nucleophile in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial for constructing carbon-carbon bonds in organic synthesis.

- Significance : The ability to form complex organic molecules with specific functionalities makes this compound valuable for synthesizing pharmaceuticals and agrochemicals. The steric bulk provided by the tert-butyl group enhances its reactivity compared to simpler boronic acids.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | tert-butyl and methyl groups on phenyl | High steric hindrance enhancing reactivity |

| (3-Methylphenyl)boronic acid | Methyl group only | Simpler structure; less steric hindrance |

| (4-(tert-Butyl)phenyl)boronic acid | tert-butyl group at para position | Different regioselectivity in reactions |

| (3-(Isopropyl)-5-methylphenyl)boronic acid | Isopropyl instead of tert-butyl | Variability in sterics affecting reactivity |

Medicinal Chemistry

Potential Therapeutic Applications

- Boronic acids, including this compound, have been studied for their potential as enzyme inhibitors, particularly in cancer therapy. They can inhibit proteases, which are enzymes that play critical roles in various biological processes, including tumor progression .

- The structural characteristics of this compound may influence its interaction with biological targets, although specific biological activities are not extensively documented. Further research is necessary to elucidate its effects on biological systems.

Materials Science

Polymer Chemistry

- The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to form boronate esters when reacted with alcohols or phenols allows it to be used as a building block for creating functionalized polymers.

- These polymers can have applications in drug delivery systems or as materials with specific mechanical properties due to the incorporation of boronic acid moieties.

Coordination Chemistry and Catalysis

Ligand Applications

- The compound can serve as a ligand in coordination chemistry due to its ability to coordinate with transition metals. This property is beneficial for catalyzing various chemical reactions, including cross-coupling reactions beyond Suzuki coupling.

- Its steric and electronic properties can be tailored by modifying the substituents on the phenyl ring, allowing for the design of ligands that can enhance catalytic activity .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Synthesis of Biaryl Compounds : In one study, this boronic acid was successfully used to synthesize complex biaryl structures that are precursors to pharmaceutical compounds.

- Enzyme Inhibition Studies : Research indicates that boronic acids exhibit significant potential as protease inhibitors, suggesting that derivatives of this compound could be explored for therapeutic development against cancers .

- Polymer Development : Recent advancements have shown that incorporating boronic acids into polymer matrices can enhance their mechanical properties and functionality, making them suitable for biomedical applications.

Wirkmechanismus

The mechanism of action of (3-Tert-butyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. This is followed by the coupling of the aryl group with an aryl or vinyl halide to form the desired biaryl or alkenyl product . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and enhancing the efficiency of the reaction .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Boronic Acids

The following comparison focuses on substituent effects, synthetic utility, and biological activity relative to (3-(tert-Butyl)-5-methylphenyl)boronic acid.

Steric and Electronic Effects in Suzuki Couplings

Key Findings :

Key Findings :

- Bulky arylboronic acids, such as tert-butyl derivatives, may mimic natural substrates in enzyme-binding pockets, though their activity is highly dependent on substituent positioning .

- Boronic acids with EWGs (e.g., Cl, F) or hydrogen-bonding motifs (e.g., -OH) often show enhanced biological targeting compared to purely hydrophobic analogs .

Physicochemical Properties

Key Findings :

Biologische Aktivität

(3-(tert-Butyl)-5-methylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties and applications.

- Molecular Formula : C₁₁H₁₇BO₂

- Molecular Weight : 192.06 g/mol

- Functional Groups : Boronic acid, tert-butyl group, methyl group

The presence of the boronic acid functional group is crucial for the compound's reactivity and biological interactions. The steric bulk provided by the tert-butyl group influences its interaction with biological targets, potentially enhancing its activity against certain enzymes.

Enzyme Inhibition

Boronic acids are known for their ability to interact with enzyme active sites, leading to inhibition. This compound may exhibit similar properties, particularly in the context of protease inhibition. Proteases play critical roles in various biological processes, including cell signaling and metabolism, making their inhibition a valuable therapeutic strategy in cancer and other diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | tert-butyl and methyl groups on phenyl | High steric hindrance enhancing reactivity |

| (3-Methylphenyl)boronic acid | Methyl group only | Simpler structure; less steric hindrance |

| (4-(tert-Butyl)phenyl)boronic acid | tert-butyl group at para position | Different regioselectivity in reactions |

| (3-(Isopropyl)-5-methylphenyl)boronic acid | Isopropyl instead of tert-butyl | Variability in sterics affecting reactivity |

This table highlights how the structural variations influence the reactivity and potential biological activity of these compounds.

Safety and Handling

While exploring its biological applications, it is essential to note that this compound can cause skin and eye irritation . Proper safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. 1.1. What are the recommended synthetic routes for (3-(tert-Butyl)-5-methylphenyl)boronic acid, and how can purity be optimized?

Methodological Answer: The synthesis of arylboronic acids typically involves Miyaura borylation or palladium-catalyzed cross-coupling reactions. For this compound, a halogenated precursor (e.g., bromo or iodo derivative) can undergo reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂). To optimize purity:

Q. 1.2. How can researchers characterize the molecular structure and confirm the regiochemistry of substituents?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to verify the tert-butyl group (δ ~1.3 ppm for , δ ~30 ppm for ) and methyl group (δ ~2.3 ppm for ). NMR can confirm boronic acid formation (δ ~30 ppm) .

- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and steric effects of the tert-butyl group.

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the tert-butyl group influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer: The tert-butyl group introduces steric hindrance, which can slow transmetallation in cross-coupling reactions. To mitigate this:

- Optimize Ligands: Use bulky ligands like SPhos or RuPhos to stabilize the Pd catalyst.

- Reaction Conditions: Increase temperature (80–100°C) and prolong reaction time (24–48 hours).

- Electronic Effects: The electron-donating tert-butyl group may reduce electrophilicity of the aryl-Pd intermediate, requiring electron-deficient coupling partners .

Q. 2.2. What computational methods are suitable for predicting solvation effects and reaction pathways?

Methodological Answer:

- DFT Calculations: Model solvation free energy in solvents like water, acetone, or chloroform using Gaussian09 with B3LYP/6-31G(d) basis sets. This predicts solubility trends and boronic acid stability .

- Molecular Dynamics (MD): Simulate steric interactions in catalytic cycles to identify rate-limiting steps.

Q. 2.3. How can researchers resolve contradictions in reported reactivity data for tert-butyl-substituted boronic acids?

Methodological Answer:

- Systematic Variation: Compare reactivity under standardized conditions (solvent, catalyst, temperature).

- Kinetic Studies: Use in situ NMR or IR spectroscopy to monitor reaction progress and identify intermediates.

- Meta-Analysis: Cross-reference data from structurally analogous compounds (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) to isolate substituent effects .

Q. 2.4. What strategies improve the stability of this compound in aqueous or protic environments?

Methodological Answer:

- Protection: Convert to the more stable pinacol ester under anhydrous conditions.

- Lyophilization: Store as a lyophilized powder under argon to minimize hydrolysis.

- Buffered Solutions: Use pH 7–9 buffers to reduce protodeboronation, as acidic conditions accelerate degradation .

Q. 2.5. How can researchers leverage this boronic acid in biomolecular interactions (e.g., enzyme inhibition)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The tert-butyl group may enhance hydrophobic binding in active sites.

- SAR Analysis: Synthesize analogs with varying substituents to correlate structure with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.